molecular formula C6H11NO B178088 1-Ethylpyrrolidin-3-one CAS No. 102153-86-6

1-Ethylpyrrolidin-3-one

Cat. No. B178088
M. Wt: 113.16 g/mol
InChI Key: XXXQFHALDVELNQ-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-3-one is a chemical compound with the molecular formula C6H11NO . It is used in the synthesis of urea-thiophene carboxamides as orally active otoprotective agents against aminoglycoside-induced hearing loss .


Molecular Structure Analysis

The molecular weight of 1-Ethylpyrrolidin-3-one is 113.16 g/mol . The structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethylpyrrolidin-3-one are not available, it’s worth noting that pyrrolidines can undergo various chemical reactions. For instance, they can be functionalized or their rings can be constructed from different precursors .


Physical And Chemical Properties Analysis

1-Ethylpyrrolidin-3-one has a predicted boiling point of 170.7±23.0 °C and a predicted density of 0.993±0.06 g/cm3 . Its pKa is predicted to be 6.59±0.20 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The synthesis of pyrrolidin-2-one derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The introduction of heteroatomic fragments in these molecules modifies physicochemical parameters and obtains the best ADME/Tox results for drug candidates .
  • Scientific Field: Drug Discovery

    • Application : Pyrrolidin-2-one is used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • Methods of Application : The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
    • Results or Outcomes : These derivatives can be used for the future development of novel compounds active against different infections and diseases .
  • Scientific Field: Antimicrobial Research

    • Application : Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities, including antimicrobial activity .
    • Methods of Application : The synthesis of these derivatives involves various methods, offering a great scope in the field of medicinal chemistry .
    • Results or Outcomes : These derivatives have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
  • Scientific Field: Anticancer Research

    • Application : Pyrrolidin-2-one derivatives have also been used in anticancer research .
    • Methods of Application : Similar to antimicrobial research, the synthesis of these derivatives involves various methods .
    • Results or Outcomes : Some of these derivatives have shown promising anticancer activity, suggesting their potential use in the development of new anticancer drugs .
  • Scientific Field: Anti-inflammatory Research

    • Application : Pyrrolidin-2-one derivatives have been studied for their anti-inflammatory properties .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : These derivatives have shown significant anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
  • Scientific Field: Antidepressant Research

    • Application : Pyrrolidin-2-one derivatives have been used in antidepressant research .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : Some of these derivatives have shown promising antidepressant activity, suggesting their potential use in the development of new antidepressant drugs .
  • Scientific Field: Antiviral Research

    • Application : Pyrrolidin-2-one derivatives have been used in antiviral research .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : Some of these derivatives have shown promising antiviral activity, suggesting their potential use in the development of new antiviral drugs .
  • Scientific Field: Antidiabetic Research

    • Application : Pyrrolidin-2-one derivatives have been studied for their antidiabetic properties .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : These derivatives have shown significant antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .
  • Scientific Field: Analgesic Research

    • Application : Pyrrolidin-2-one derivatives have been used in analgesic research .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : Some of these derivatives have shown promising analgesic activity, suggesting their potential use in the development of new analgesic drugs .
  • Scientific Field: Cardiovascular Research

    • Application : Pyrrolidin-2-one derivatives have been studied for their cardiovascular properties .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : These derivatives have shown significant cardiovascular activity, making them potential candidates for the development of new cardiovascular drugs .
  • Scientific Field: Antimycobacterial Research

    • Application : Pyrrolidin-2-one derivatives have been used in antimycobacterial research .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : Some of these derivatives have shown promising antimycobacterial activity, suggesting their potential use in the development of new antimycobacterial drugs .
  • Scientific Field: Anticonvulsant Research

    • Application : Pyrrolidin-2-one derivatives have been studied for their anticonvulsant properties .
    • Methods of Application : The synthesis of these derivatives involves various methods .
    • Results or Outcomes : These derivatives have shown significant anticonvulsant activity, making them potential candidates for the development of new anticonvulsant drugs .

Future Directions

While specific future directions for 1-Ethylpyrrolidin-3-one are not mentioned in the retrieved sources, the pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery . Researchers are exploring new pyrrolidine compounds with different biological profiles, which could lead to the development of new drugs .

properties

IUPAC Name

1-ethylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQFHALDVELNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317582
Record name 1-ethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidin-3-one

CAS RN

102153-86-6
Record name 1-ethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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